molecular formula C10H12O4 B1197031 2,3-Dihydroxy-4-(1-methylethyl)benzoic acid CAS No. 19420-61-2

2,3-Dihydroxy-4-(1-methylethyl)benzoic acid

Cat. No.: B1197031
CAS No.: 19420-61-2
M. Wt: 196.2 g/mol
InChI Key: ZHDLAGPONFNQMZ-UHFFFAOYSA-N
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Description

2,3-dihydroxy-p-cumic acid is a dihydroxybenzoic acid. It derives from a p-cumic acid. It is a conjugate acid of a 2,3-dihydroxy-p-cumate.

Scientific Research Applications

Spectroscopic Analysis and Structural Properties

  • Research into salicylic acid derivatives, which include compounds structurally related to 2,3-dihydroxy-4-(1-methylethyl)benzoic acid, has shown that their spectral characteristics and structural properties can be extensively analyzed using FT-IR and NMR spectroscopy. This includes analyzing their molecular structures and spatial orientation of protons in various derivatives (Takač & Vikić Topić, 2004).

Biological Activity and Applications

  • Several studies have identified biological activities associated with benzoic acid derivatives, like antimicrobial and molluscicidal activities. This includes research on compounds like 4-hydroxy-3-(3-methyl-2-butenyl)-benzoic acid and its derivatives, indicating potential applications in biological and environmental contexts (Orjala et al., 1993).

Synthesis and Characterization

  • The synthesis and characterization of benzoic acid derivatives, including those structurally related to this compound, have been a focus of research. Studies have detailed methods for synthesizing specific derivatives and analyzing their properties through various spectroscopic techniques (Taylor et al., 1996).

Electrophoresis and Radical Scavenging Studies

  • Capillary electrophoresis and electrochemical detection have been used to study compounds like 2,3-dihydroxy benzoic acid, which is structurally similar to this compound. This research helps in understanding their role in scavenging free radicals and their potential applications in antioxidant studies (Cao, Chu, & Ye, 2003).

Application in Polymer Science

  • Benzoic acid derivatives have been used as dopants in the synthesis of polyaniline, a conductive polymer. This includes using derivatives like 2-hydroxybenzoic acid, which share structural similarities with this compound. These dopants significantly influence the properties of the resulting polyaniline, including its conductivity (Amarnath & Palaniappan, 2005).

Bioactive Compounds from Marine-Derived Fungi

  • Research into marine-derived fungi has led to the discovery of new phenyl ether derivatives structurally related to benzoic acids. These compounds, such as 3-hydroxy-5-(3-hydroxy-5-methylphenoxy)-4-methoxybenzoic acid, have shown significant antioxidant activities, suggesting their potential in medicinal and pharmaceutical applications (Xu et al., 2017).

Metabolic Pathways in Bacteria

  • The metabolism of benzoic acid by bacteria has been studied, with findings suggesting that compounds like 2,3-dihydroxybiphenyl, closely related to this compound, play a role in this process. This research contributes to a broader understanding of bacterial metabolism and its applications in bioremediation and environmental science (Catelani et al., 1973).

Properties

CAS No.

19420-61-2

Molecular Formula

C10H12O4

Molecular Weight

196.2 g/mol

IUPAC Name

2,3-dihydroxy-4-propan-2-ylbenzoic acid

InChI

InChI=1S/C10H12O4/c1-5(2)6-3-4-7(10(13)14)9(12)8(6)11/h3-5,11-12H,1-2H3,(H,13,14)

InChI Key

ZHDLAGPONFNQMZ-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=C(C=C1)C(=O)O)O)O

Canonical SMILES

CC(C)C1=C(C(=C(C=C1)C(=O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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